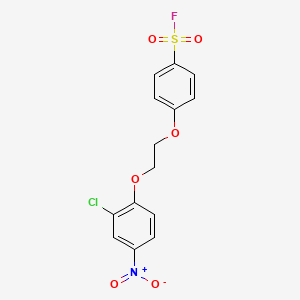
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H15ClFNO7S. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is 4-(2-(2-chloro-4-aminophenoxy)ethoxy)benzene-1-sulfonyl fluoride.
Oxidation: Products include quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21278-61-5 |
|---|---|
Molekularformel |
C14H11ClFNO6S |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
4-[2-(2-chloro-4-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO6S/c15-13-9-10(17(18)19)1-6-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2 |
InChI-Schlüssel |
MAAHAOMGWIAKSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
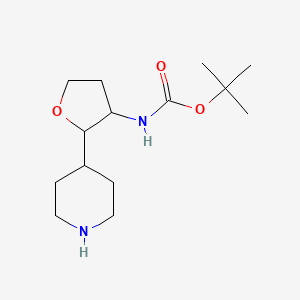
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
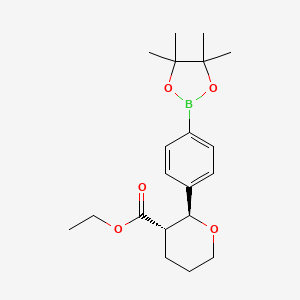

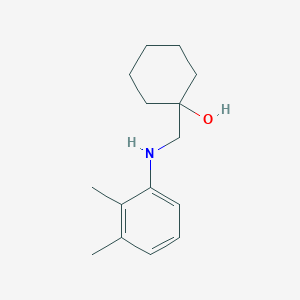
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
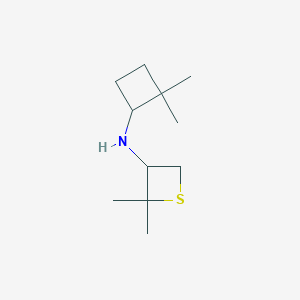

![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
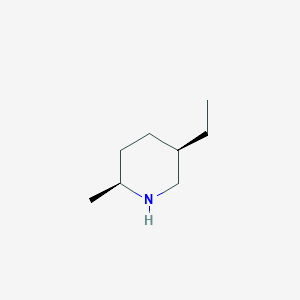
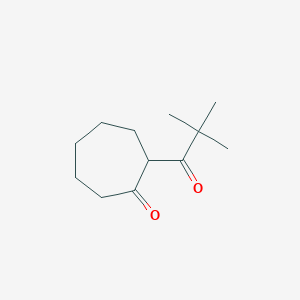
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)

